N4,N4-Dimethyl-asparagine
Description
N4,N4-Dimethyl-asparagine is a modified amino acid derivative of L-asparagine, where two methyl groups are attached to the amide nitrogen (N4 position). Its molecular formula is C₆H₁₂N₂O₃, with an average molecular mass of 160.173 g/mol and a monoisotopic mass of 160.084792 g/mol . The compound retains one stereocenter, consistent with the L-configuration of natural asparagine. Its IUPAC name is (2S)-2-amino-3-(dimethylcarbamoyl)propanoic acid, and it is identified by ChemSpider ID 4450320 and CAS RN 62937-43-3 .
Properties
Molecular Formula |
C6H12N2O3 |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
(2S)-2-amino-4-(dimethylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C6H12N2O3/c1-8(2)5(9)3-4(7)6(10)11/h4H,3,7H2,1-2H3,(H,10,11)/t4-/m0/s1 |
InChI Key |
AHEBZPSPUGRPFZ-BYPYZUCNSA-N |
Isomeric SMILES |
CN(C)C(=O)C[C@@H](C(=O)O)N |
Canonical SMILES |
CN(C)C(=O)CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N4,N4-Dimethyl-asparagine can be synthesized through various chemical methods. One common approach involves the methylation of L-asparagine using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction typically requires a solvent like dimethylformamide (DMF) and a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the methylation process .
Industrial Production Methods
Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, using continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N4,N4-Dimethyl-asparagine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to its parent amino acid, L-asparagine.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized asparagine derivatives .
Scientific Research Applications
N4,N4-Dimethyl-asparagine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N4,N4-Dimethyl-asparagine involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing the synthesis and degradation of proteins. The compound’s methyl groups may also affect its binding affinity and specificity for certain enzymes and receptors .
Comparison with Similar Compounds
Research Findings and Implications
Enzymatic Interactions
- Glycosidase Sensitivity : Peptide:N-glycosidase F activity is pH-dependent; at pH 9.3, it cleaves glycosylamine bonds, releasing oligosaccharides . Dimethylation of asparagine’s amide nitrogen could sterically block this cleavage, altering glycoprotein processing.
- NMR Analysis : Hybrid density functional theory (HDFT) studies correlate N4′-H···N1′ angles and internuclear distances with ¹H-NMR chemical shifts in related compounds . For this compound, such computational models could predict how dimethylation shifts NMR signals compared to asparagine.

Material Science Insights
Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
N4,N4-Dimethyl-asparagine (DMA) is a derivative of the amino acid asparagine, notable for its structural modifications that influence its biological activity. This article explores the biological activities associated with DMA, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula C6H12N2O3 and is characterized by two methyl groups attached to the nitrogen atom at the N4 position of asparagine. This modification alters its interaction with biological targets compared to unmodified asparagine.
1. Pharmacological Effects
DMA has been investigated for its role in modulating various biological processes. Research indicates that it can influence the activity of peptide hormones and other signaling molecules. For instance, studies on angiotensin II analogues, including those with DMA substitutions, showed that while DMA exhibited full intrinsic activity, its potency was reduced compared to other alkyl-substituted analogues. Specifically, in assays involving rabbit aorta strips, DMA demonstrated approximately 30% potency relative to the reference compound hypertensin .
2. Cancer Research
Asparagine plays a critical role in cancer metabolism, particularly in lymphoid malignancies. Studies have shown that cancer cells are auxotrophic for asparagine and rely on external sources for this amino acid. The depletion of asparagine using L-Asparaginase has been an effective therapeutic strategy in treating acute lymphoblastic leukemia (ALL). Research indicates that DMA's structural properties may enhance or modify its interaction with enzymes involved in asparagine metabolism, potentially leading to new therapeutic avenues .
1. Interaction with Receptors
The structural modifications in DMA allow it to interact differently with various receptors compared to standard asparagine. For example, studies have shown that the introduction of alkyl groups can enhance the duration of action of peptide analogues while reducing their potency . This suggests that DMA could be utilized to design longer-acting peptide therapeutics.
2. Impact on Protein Synthesis
Asparagine is essential for protein synthesis and cellular function. Research indicates that the availability of asparagine directly affects the expression of oncogenes such as c-MYC in cancer cells. The modulation of asparagine levels through compounds like DMA may influence these pathways, potentially providing a mechanism for targeted cancer therapies .
1. Antitumor Activity Assessment
In a study assessing various compounds' antitumor activities, DMA derivatives were evaluated for cytotoxic effects against several cancer cell lines (e.g., A549, MCF-7). Although specific data on DMA was limited, related compounds demonstrated significant inhibition rates and lower IC50 values than standard treatments like Sunitinib . The results suggest potential applications for DMA in oncology.
| Compound | Cell Line | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|---|
| IMB-1406 | A549 | 100.07 | 8.99 |
| Sunitinib | A549 | 100.02 | 10.36 |
| IMB-1406 | HepG2 | 99.98 | 6.92 |
| Sunitinib | HepG2 | 98.61 | 7.60 |
2. Role in Lymphoid Malignancies
Research has shown that asparagine availability impacts tumor growth in lymphoid malignancies significantly. The expression of asparagine synthetase (ASNS) allows some cancer cells to survive despite asparagine depletion strategies like L-Asparaginase therapy . Understanding how DMA influences these pathways could lead to improved treatment strategies.
Q & A
Q. What are the recommended protocols for synthesizing N⁴,N⁴-Dimethyl-asparagine in laboratory settings?
Synthesis of N⁴,N⁴-Dimethyl-asparagine typically involves selective methylation of the asparagine side chain. A validated approach includes:
- Using dimethyl sulfate or methyl iodide in alkaline conditions to target the amine group.
- Purification via reverse-phase HPLC or ion-exchange chromatography to isolate the product.
- Verification through mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm structural integrity . Ensure replication by documenting reagent ratios, reaction times, and purification steps in detail.
Q. How can researchers safely handle and store N⁴,N⁴-Dimethyl-asparagine?
Follow general laboratory safety guidelines:
- Use personal protective equipment (PPE) including gloves, lab coats, and goggles.
- Store in a cool, dry environment (2–8°C) under inert gas to prevent degradation.
- In case of accidental exposure, rinse affected areas with water and consult institutional safety protocols .
Q. What analytical techniques are most effective for detecting N⁴,N⁴-Dimethyl-asparagine in biological samples?
- Liquid Chromatography-Mass Spectrometry (LC-MS): Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) for separation. Use MRM (multiple reaction monitoring) modes for enhanced specificity .
- Hydrophilic Interaction Liquid Chromatography (HILIC): Effective for retaining polar glycopeptides and modified amino acids .
- Validate methods with internal standards (e.g., isotopically labeled analogs) to ensure accuracy.
Advanced Research Questions
Q. How should researchers design experiments to investigate the functional role of N⁴,N⁴-Dimethyl-asparagine in protein post-translational modifications (PTMs)?
- Hypothesis-Driven Design: Focus on PTM-specific biological contexts (e.g., enzymatic activity, cellular localization).
- Variable Control: Fix dependent variables (e.g., protein expression levels) while manipulating methylation via knock-in/knockout models.
- Data Collection: Use quantitative proteomics (e.g., SILAC or TMT labeling) paired with enrichment strategies (e.g., antibody-based pull-downs) .
- Statistical Analysis: Apply ANOVA or t-tests to compare methylation levels across experimental groups .
Q. What methodologies address contradictions in reported biological effects of N⁴,N⁴-Dimethyl-asparagine across studies?
- Meta-Analysis: Aggregate data from multiple studies using standardized normalization (e.g., log2-fold change) to identify trends.
- Sensitivity Testing: Replicate experiments under varying conditions (pH, temperature) to assess reproducibility.
- Error Analysis: Quantify uncertainties from instrumentation (e.g., MS detection limits) and biological variability using error bars or confidence intervals .
Q. How can researchers optimize glycopeptide enrichment techniques for studying N⁴,N⁴-Dimethyl-asparagine in complex mixtures?
- Strong Anion Exchange (SAX): Effective for capturing negatively charged glycopeptides at pH 2.5–3.5.
- Hydrophilic Interaction Liquid Chromatography (HILIC): Pair with zwitterionic phases to improve retention of hydrophilic modifications .
- Cross-Validation: Combine enrichment methods (e.g., SAX + HILIC) to minimize false negatives .
Q. What strategies ensure robust statistical interpretation of methylation kinetics data?
- Nonlinear Regression Models: Fit time-course data to first-order kinetics equations to estimate rate constants.
- Bootstrap Analysis: Resample datasets to quantify parameter uncertainty.
- Outlier Detection: Use Grubbs’ test or Mahalanobis distance to identify and exclude anomalous data points .
Methodological Best Practices
- Documentation: Include raw data tables (e.g., retention times, m/z ratios) in appendices for transparency .
- Ethical Compliance: Ensure institutional review for studies involving human-derived samples .
- Peer Review: Align research questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to enhance rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

